molecular formula C9H8N2O2 B1496160 7-Methoxyquinoxalin-6-ol CAS No. 6295-25-6

7-Methoxyquinoxalin-6-ol

Cat. No.: B1496160
CAS No.: 6295-25-6
M. Wt: 176.17 g/mol
InChI Key: KRQJJTZFQLCVDP-UHFFFAOYSA-N
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Description

7-Methoxyquinoxalin-6-ol is a quinoxaline derivative characterized by a methoxy group (-OCH₃) at the 7-position and a hydroxyl group (-OH) at the 6-position of the bicyclic quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and redox-active coenzyme research.

Properties

CAS No.

6295-25-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxyquinoxalin-6-ol

InChI

InChI=1S/C9H8N2O2/c1-13-9-5-7-6(4-8(9)12)10-2-3-11-7/h2-5,12H,1H3

InChI Key

KRQJJTZFQLCVDP-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN=C2C=C1O

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Methoxyquinoxalin-6-ol (inferred structure) with analogous compounds based on core structure, substituents, molecular properties, and applications. Data are derived from the provided evidence.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Quinoxalin-6-ol Quinoxaline C₈H₆N₂O 146.15 6-OH Precursor for redox-active derivatives
Thioquinoxalinol Quinoxaline Not reported - Sulfur substitution at 6/7 Redox coenzyme candidate
7-(Benzyloxy)-6-methoxyquinazolin-4-ol Quinazoline C₁₆H₁₄N₂O₃ 282.30 6-OCH₃, 7-OBzl, 4-OH Synthetic intermediate
1-Hydroxy-6-methoxyquinoxalin-2-one 4-oxide Quinoxalinone C₁₀H₁₀N₂O₄ 222.20 1-OH, 6-OCH₃, 2-one, 4-oxide Studied in organic synthesis
7-Methoxyflavonol Flavonol C₁₆H₁₂O₄ 268.27 7-OCH₃ Research reagent
5-Ethyl-6-methoxyquinolin-8-amine Quinoline C₁₂H₁₄N₂O 202.25 5-C₂H₅, 6-OCH₃, 8-NH₂ Pharmaceutical intermediate
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol Tetrahydroisoquinoline C₁₀H₁₃NO₂ 179.22 7-OCH₃, 6-OH Neurochemical research
6-Methoxyisoquinolin-7-ol Isoquinoline C₁₀H₉NO₂ 175.18 6-OCH₃, 7-OH Chemical intermediate

Structural and Functional Analysis

Core Structure Differences

  • Quinoxaline vs. Quinazoline: Quinoxaline (two nitrogen atoms in positions 1 and 4) exhibits distinct electronic properties compared to quinazoline (nitrogens at positions 1 and 3). This difference influences redox behavior, with thioquinoxalinol showing redox activity in coenzyme models , while quinazoline derivatives like 7-(benzyloxy)-6-methoxyquinazolin-4-ol are typically intermediates in drug synthesis .
  • Quinoline/Isoquinoline vs. Quinoxaline: Quinoline (one nitrogen) and isoquinoline derivatives (e.g., 5-ethyl-6-methoxyquinolin-8-amine) often exhibit biological activity due to their planar aromatic systems, whereas quinoxalines are explored for their redox versatility .

Substituent Effects

  • Methoxy vs. Hydroxyl Positioning: The placement of -OCH₃ and -OH groups significantly impacts solubility and reactivity. For example, 6-methoxyisoquinolin-7-ol (6-OCH₃, 7-OH) has lower polarity than this compound (7-OCH₃, 6-OH), affecting its bioavailability .
  • Sulfur Substitution: Thioquinoxalinol’s sulfur atom enhances redox activity compared to oxygenated analogs, making it a candidate for primitive coenzyme studies .

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